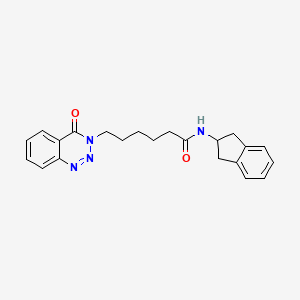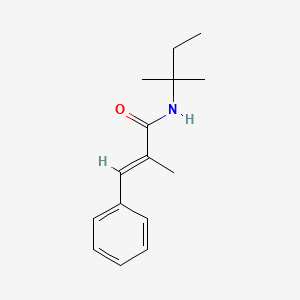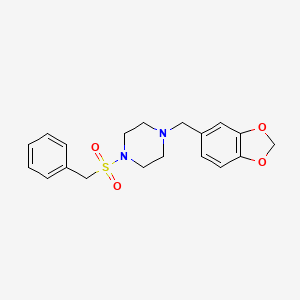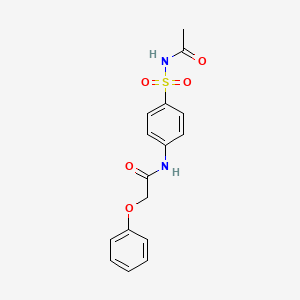![molecular formula C26H33NO5 B11016946 3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11016946.png)
3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of isoquinoline and chromene. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the isoquinoline and chromene moieties, followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to the development of new biochemical assays or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. This includes studying its effects on various biological pathways and its potential as a drug candidate for treating specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for applications in fields such as materials science or environmental chemistry.
Mechanism of Action
The mechanism of action of 3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in a medical application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include other isoquinoline and chromene derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
What sets this compound apart is its specific combination of isoquinoline and chromene moieties, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable in certain research or industrial applications, where its specific structure and reactivity are advantageous.
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxobutan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H33NO5/c1-2-22(24(28)27-14-13-26(30)12-6-5-7-17(26)16-27)31-18-10-11-20-19-8-3-4-9-21(19)25(29)32-23(20)15-18/h10-11,15,17,22,30H,2-9,12-14,16H2,1H3 |
InChI Key |
MICDTNYKBXNWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC2(CCCCC2C1)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11016866.png)
![3-methyl-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11016875.png)




![1-(4-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11016908.png)
![4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016909.png)


![Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-3-carboxylate](/img/structure/B11016931.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11016932.png)
![Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11016933.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11016936.png)
